molecular formula C25H20FN3O2 B2366685 5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189644-04-9

5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2366685
CAS No.: 1189644-04-9
M. Wt: 413.452
InChI Key: NEFLJGPXJRSPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of fluorobenzyl and methoxybenzyl groups attached to a pyrimidoindole core

Preparation Methods

The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzyl bromide, methoxybenzyl chloride, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:

    2-fluoro-N-(4-methoxybenzyl)benzamide: This compound shares similar functional groups but has a different core structure.

    2-methoxyphenyl isocyanate: This compound has a similar methoxybenzyl group but differs in its overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-31-19-12-10-17(11-13-19)14-28-16-27-23-20-7-3-5-9-22(20)29(24(23)25(28)30)15-18-6-2-4-8-21(18)26/h2-13,16H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFLJGPXJRSPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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